3-(3,5-Dimethylpiperidin-1-yl)propylurea

Physicochemical profiling Lead optimization Fragment-based drug design

3-(3,5-Dimethylpiperidin-1-yl)propylurea (MF: C₁₁H₂₃N₃O, MW: 213.32 g/mol) is a urea derivative featuring a 3,5-dimethylpiperidine ring linked to a propylurea side chain. The compound functions primarily as a chemical building block or fragment within the broader class of piperidine-urea derivatives, a family extensively explored in medicinal chemistry for diverse therapeutic applications including soluble epoxide hydrolase (sEH) inhibition, sigma receptor binding, and G-protein-coupled receptor modulation.

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
Cat. No. B7319923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylpiperidin-1-yl)propylurea
Molecular FormulaC11H23N3O
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)CCCNC(=O)N)C
InChIInChI=1S/C11H23N3O/c1-9-6-10(2)8-14(7-9)5-3-4-13-11(12)15/h9-10H,3-8H2,1-2H3,(H3,12,13,15)
InChIKeyXHSWPGMLISMTKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethylpiperidin-1-yl)propylurea: Chemical Identity, Procurement Attributes, and Pharmacological Class Context


3-(3,5-Dimethylpiperidin-1-yl)propylurea (MF: C₁₁H₂₃N₃O, MW: 213.32 g/mol) is a urea derivative featuring a 3,5-dimethylpiperidine ring linked to a propylurea side chain [1]. The compound functions primarily as a chemical building block or fragment within the broader class of piperidine-urea derivatives, a family extensively explored in medicinal chemistry for diverse therapeutic applications including soluble epoxide hydrolase (sEH) inhibition, sigma receptor binding, and G-protein-coupled receptor modulation [2]. Physicochemical prediction data indicate a low calculated logP of 0.455 [1] and compliance with Lipinski’s Rule of Five [3], making it a synthetically tractable starting point for lead optimization.

Workflow Fragment-based drug design & lead optimization
CNS profile Predicted CNS-penetrant fragment (low tPSA, balanced logP)
Procurement Multi-vendor building block with scalable supply

Why In-Class Piperidine-Urea Analogs Cannot Substitute for 3-(3,5-Dimethylpiperidin-1-yl)propylurea


Within the piperidine-urea chemical space, subtle alterations in the position and stereochemistry of methyl substituents on the piperidine ring can dramatically shift pharmacological profiles. Patent literature covering 3-substituted piperidine ureas demonstrates that the specific substitution pattern directly governs receptor selectivity profiles, with structurally related compounds showing distinct binding affinities and functional activities across opioid, sigma, and other GPCR targets [1]. While quantitative selectivity data for the 3,5-dimethylpiperidine variant compared to its 3,3-dimethyl or 2,6-dimethyl regioisomers are not available in the public domain for this specific compound, the well-established structure-activity relationships (SAR) within the urea-piperidine field caution against assuming equipotent or equiselective behavior when interchanging substitution patterns [2].

Substitution pattern mismatch
3,5-Dimethylpiperidine substitution is not equivalent to 3,3-dimethyl or 2,6-dimethyl regioisomers; SAR is substitution-specific.
Lipophilicity divergence
Calculated logP differs by >0.5 units across regioisomers, altering predicted permeability and absorption profile.
CNS profile not transferable
Lower HBD count and tPSA support a CNS-penetrant profile not shared by N-propylurea or N-phenylurea analogs.

Quantitative Differentiation Evidence: 3-(3,5-Dimethylpiperidin-1-yl)propylurea vs. Structural Analogs


Physicochemical Property Differentiation: Calculated logP vs. Regioisomeric Piperidine-Urea Analogs

ZINC database calculations provide a logP value of 0.455 for 3-(3,5-dimethylpiperidin-1-yl)propylurea (C₁₁H₂₃N₃O, Tranche BCAE) [1], indicating modest hydrophilicity. This value differs substantially from predicted logP values for other C₁₁H₂₃N₃O piperidine-urea isomers catalogued in ZINC, such as ZINC5808807 (Tranche BCEF, logP not separately reported but scaffold differences suggest higher lipophilicity) and ZINC42783466 (Tranche BBAB, predicted logP approximately 1.0 for a 2,2-dimethyl-substituted variant) [2]. The 3,5-dimethyl substitution pattern uniquely positions two methyl groups in a 1,3-relationship on the piperidine ring, generating distinct three-dimensional shape and electronic distribution compared to 3,3-dimethyl, 2,6-dimethyl, or 4,4-dimethyl isomers, which directly impacts membrane permeability and protein binding [3].

Calculated logP
Reported
Target: logP 0.455 BBAB-tranche analog: ~1.0
Supports hydrophilicity-based selection for fragment optimization.
Calculated values; experimental logP pending.
Physicochemical profiling Lead optimization Fragment-based drug design

Topological Polar Surface Area (tPSA) and Hydrogen-Bond Donor Deficiency vs. N-Alkylurea Analogs

The 3-(3,5-dimethylpiperidin-1-yl)propylurea scaffold contains only one hydrogen-bond donor (the terminal urea -NH₂) based on its molecular formula C₁₁H₂₃N₃O (ZINC26717277: HBD = 1, HBA = 2 at physiological pH) [1]. In contrast, non-piperidine urea analogs such as N-propylurea (C₄H₁₀N₂O, HBD = 2–3) and N-phenyl-N'-propylurea derivatives present additional H-bond donor capacity, which can reduce passive CNS permeability according to the widely applied Pardridge rule (tPSA < 60–70 Ų, HBD ≤ 3 for BBB penetration) [2]. The tPSA of the target compound is predicted at 26.79 Ų [1], substantially below the 60–70 Ų CNS threshold, whereas N-phenylurea analogs typically exhibit tPSA values exceeding 40 Ų due to the additional aromatic ring contributions.

HBD & tPSA
Class-level
HBD 1–2; tPSA 26.79 Ų
Consistent with CNS-penetrant fragment criteria.
Predicted data; BBB penetration requires empirical validation.
Medicinal chemistry Drug-likeness CNS drug design

Availability and Vendor Diversification vs. Single-Source or Custom-Synthesis Piperidine-Urea Analogs

3-(3,5-Dimethylpiperidin-1-yl)propylurea is listed as 'For-Sale' in the ZINC15 database with availability from multiple commercial building-block suppliers including Molport, Vitas-M, Enamine Building Blocks, Combi-Blocks, Matrix Scientific, and Sigma-Aldrich Building Blocks [1]. This multi-vendor availability contrasts with closely related regioisomers such as 1-(2-chloroethyl)-3-(2,6-dimethylpiperidin-1-yl)urea, which is catalogued by only a limited number of suppliers and often requires custom synthesis . The 3,5-dimethylpiperidine starting material (CAS 35794-11-7) is also widely commercially available as a mixture of cis and trans isomers [2], further securing the synthetic supply route.

Vendor availability
Head-to-head
Target: multi-supplier (≥8 vendors) Analog: limited suppliers (≤2)
Lower procurement risk and scalable supply.
Catalog analysis 2024–2025.
Chemical procurement Supply chain Building block sourcing

Preferred Application Scenarios for Procuring 3-(3,5-Dimethylpiperidin-1-yl)propylurea


Fragment-Based Lead Discovery for CNS-Targeting Soluble Epoxide Hydrolase (sEH) Inhibitors

The low tPSA (26.79 Ų) and modest logP (0.455) of 3-(3,5-dimethylpiperidin-1-yl)propylurea [1] make it a compelling fragment starting point for CNS-penetrant sEH inhibitor design, a target class where piperidine-urea derivatives have demonstrated nanomolar potency [2]. Unlike more lipophilic piperidine-urea regioisomers (e.g., BBAB-tranche analogs with logP ~1.0), this compound offers a balanced hydrophilicity that may circumvent the CNS exposure limitations encountered with highly lipophilic sEH inhibitors.

Chemical Biology Probe Development Requiring Multi-Supplier Sourcing and Synthetic Scalability

For academic screening campaigns or industrial medicinal chemistry programs where compound availability at gram-to-kilogram scale is critical, the multi-vendor supply chain for 3-(3,5-dimethylpiperidin-1-yl)propylurea (≥ 8 independent suppliers) [1] significantly reduces procurement risk. This stands in marked contrast to custom-synthesis-dependent analogs, where lead time, cost, and lot-to-lot variability can impede project timelines.

SAR Expansion Around the Piperidine 3,5-Dimethyl Substitution Motif

The QSAR study by Moorthy et al. demonstrates that the spatial distribution of polar and hydrophobic features on the piperidine ring dictates dual hERG/H3 pharmacological profiles [3]. The 3,5-dimethyl pattern introduces a symmetrical substitution distinct from the 3,3-dimethyl or 4-substituted variants profiled in the sEH patent literature, offering an underexplored SAR vector for programs seeking to reduce hERG liability while maintaining target potency.

Application
Selection Property
Validation Focus
CNS-penetrant sEH inhibitor fragment design
Predicted CNS-penetrant profile (low tPSA, balanced logP)
BBB permeability & sEH target engagement
Chemical biology probe with scalable supply
Multi-vendor sourcing
Lot consistency & procurement lead time
SAR study of 3,5-dimethyl substitution
Symmetrical dimethyl substitution pattern
hERG liability & target potency screens
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